molecular formula C16H19NO B3171867 4-(2-Isopropylphenoxy)-2-methylaniline CAS No. 946699-51-0

4-(2-Isopropylphenoxy)-2-methylaniline

Cat. No.: B3171867
CAS No.: 946699-51-0
M. Wt: 241.33 g/mol
InChI Key: FOYMWBDDKGZMLT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-4-(2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)14-6-4-5-7-16(14)18-13-8-9-15(17)12(3)10-13/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYMWBDDKGZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylphenoxy)-2-methylaniline typically involves the reaction of 2-isopropylphenol with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylphenoxy)-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Isopropylphenoxy)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Isopropylphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
  • CAS Number : 946699-66-7
  • Molecular Formula: C₁₇H₂₁NO
  • Molecular Weight : 255.35 g/mol
  • Structural Features: Comprises an aniline core substituted with a methyl group at position 2 and a phenoxy group at position 4, where the phenoxy moiety includes a 2-isopropyl-5-methyl substitution pattern.

Applications : Primarily used in industrial settings as a chemical intermediate, though specific applications remain undisclosed in available literature .

Comparison with Structural Analogs

4-Chloro-2-methylaniline

  • CAS Number: Not explicitly provided (referenced in ).
  • Key Differences: Substituent: Chlorine at position 4 vs. isopropylphenoxy group. Biological Activity: Demonstrated carcinogenicity in rats due to metabolic activation into reactive intermediates (e.g., 5-chloro-2-hydroxylaminotoluene). This contrasts with the lack of carcinogenicity data for 4-(2-Isopropylphenoxy)-2-methylaniline . Toxicity: Induces macromolecular binding (DNA, RNA, proteins) in liver tissues, likely due to electrophilic metabolites .

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline

  • CAS Number : 946785-09-7
  • Key Differences :
    • Positional Isomerism : Methyl group at position 3 on the aniline ring vs. position 2.
    • Physicochemical Impact : Altered steric and electronic properties may influence solubility and reactivity. For example, the 3-methyl substitution could reduce steric hindrance during synthetic reactions compared to the 2-methyl analog .

4-(3-Methoxypropoxy)-2-methylaniline

  • CAS Number: Not provided (referenced in ).
  • Key Differences: Substituent: Methoxypropoxy group instead of isopropylphenoxy. Physical Properties: Lower melting point (52–54°C) compared to bulkier analogs, suggesting reduced crystallinity. Hazard Profile: Classified as an irritant (skin/eye), unlike this compound, which lacks hazard data .

2-Methyl-4-heptafluoroisopropylaniline

  • CAS Number : 238098-26-5
  • Key Differences :
    • Substituent : Heptafluoroisopropyl group introduces strong electron-withdrawing effects.
    • Stability and Reactivity : Fluorination enhances metabolic stability and resistance to oxidation, making it suitable for applications requiring prolonged chemical integrity .
    • Molecular Weight : Higher (275.17 g/mol) due to fluorine atoms, impacting solubility in polar solvents .

4-Methoxy-2-methylaniline

  • CAS Number: Not explicitly provided (referenced in ).
  • Key Differences: Substituent: Methoxy group (electron-donating) vs. isopropylphenoxy (sterically bulky). Reactivity: Increased electron density on the aromatic ring may enhance electrophilic substitution reactions compared to the isopropylphenoxy analog .

Research and Regulatory Considerations

  • Synthetic Utility: Structural analogs like this compound serve as intermediates in medicinal chemistry, where substituent tuning (e.g., fluorine, methoxy) optimizes pharmacokinetic properties .
  • Computational Predictions : Density-functional theory (DFT) methods (e.g., B3LYP) could model electronic effects of substituents, aiding in property prediction .
  • Regulatory Gaps: The absence of hazard data for this compound highlights the need for further toxicological studies to ensure safe industrial use .

Biological Activity

4-(2-Isopropylphenoxy)-2-methylaniline, also known by its CAS number 946699-51-0, is an organic compound that belongs to the class of aniline derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NOC_{17}H_{21}NO, with a molecular weight of 255.35 g/mol. The compound features an aniline moiety substituted with a 2-isopropylphenoxy group, which is significant for its biological activity.

PropertyValue
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.35 g/mol
CAS Number 946699-51-0
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with microbial growth, which suggests possible antimicrobial properties.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage in cells.
  • Herbicidal Properties : Research has indicated that derivatives of this compound may exhibit herbicidal activities, making them useful in agricultural applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

In vitro assays were conducted to assess the antioxidant capacity of the compound. The findings revealed that it effectively scavenged free radicals, indicating a strong potential for use in formulations aimed at reducing oxidative stress.

Herbicidal Efficacy

Research published in patents has explored the use of similar phenoxy compounds for herbicidal applications. The studies showed that these compounds could effectively manage weed populations without harming crop plants, highlighting their agricultural significance .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameBiological ActivityNotes
4-(5-Isopropyl-2-methylphenoxy)-2-methylanilineAntimicrobialSimilar structure with slight variations
4-(3-Isopropylphenoxy)-2-methylanilineAntioxidantExhibits different substitution patterns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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